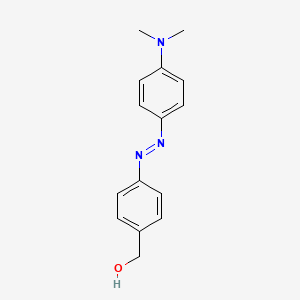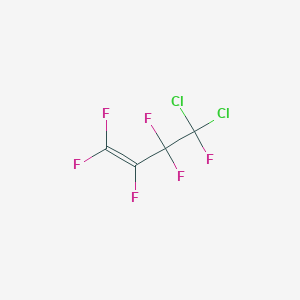
1-Butene, 4,4-dichlorohexafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 4,4-dichlorohexafluoro- is a chemical compound with the molecular formula C4Cl2F6 It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms in their molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butene, 4,4-dichlorohexafluoro- can be synthesized through several methods. One common method involves the vapor-phase catalytic fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene, which is then subjected to liquid-phase dechlorination to yield 1,1,1,4,4,4-hexafluoro-2-butyne. Finally, gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne produces the desired compound .
Industrial Production Methods
Industrial production of 1-Butene, 4,4-dichlorohexafluoro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butene, 4,4-dichlorohexafluoro- undergoes various chemical reactions, including nucleophilic substitution, addition reactions, and epoxidation. These reactions are facilitated by the presence of chlorine and fluorine atoms, which make the compound reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions
Common reagents used in reactions with 1-Butene, 4,4-dichlorohexafluoro- include nucleophiles such as sodium hydroxide and oxygen for epoxidation reactions. The conditions for these reactions typically involve moderate to high temperatures and the presence of catalysts to enhance reaction rates .
Major Products
Major products formed from reactions with 1-Butene, 4,4-dichlorohexafluoro- include hexafluoropropylene oxide (HFPO) and various fluorinated acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Butene, 4,4-dichlorohexafluoro- has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and polymers.
Biology: Its unique properties make it a valuable tool in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and medical imaging.
Mécanisme D'action
The mechanism of action of 1-Butene, 4,4-dichlorohexafluoro- involves its interaction with molecular targets through nucleophilic substitution and addition reactions. The presence of chlorine and fluorine atoms in the compound enhances its reactivity, allowing it to participate in various chemical pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
1-Butene, 4,4-dichlorohexafluoro- can be compared with other similar compounds, such as:
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-: This compound has a similar molecular structure but differs in the position of chlorine and fluorine atoms, leading to different chemical properties and reactivity.
1,4-Dichlorohexafluoro-2-butene: Another similar compound with variations in the position of chlorine and fluorine atoms, affecting its chemical behavior and applications.
The uniqueness of 1-Butene, 4,4-dichlorohexafluoro- lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
4,4-dichloro-1,1,2,3,3,4-hexafluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-4(6,12)3(10,11)1(7)2(8)9 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAWCRZCYBVMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(Cl)Cl)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342540 |
Source


|
| Record name | 4,4-Dichlorohexafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-24-4 |
Source


|
| Record name | 4,4-Dichlorohexafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
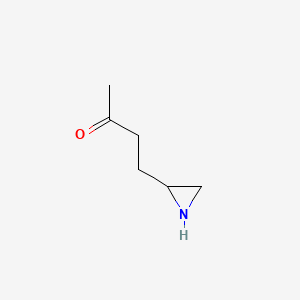
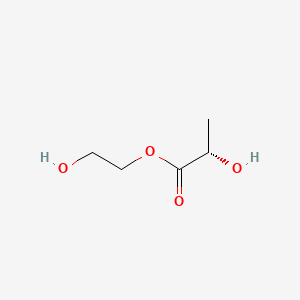

![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)

![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)

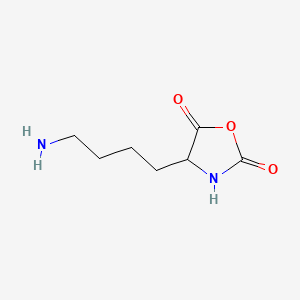
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
